CID 16219282
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Overview
Description
Sodium 3-(bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonate is a zwitterionic buffer commonly used in biochemical and molecular biology research. This compound is known for its ability to maintain stable pH levels in various biological and chemical systems, making it an essential component in many laboratory protocols.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonate typically involves the reaction of 3-chloro-2-hydroxypropane-1-sulfonic acid with bis(2-hydroxyethyl)amine. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and adjustment of reaction parameters such as temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-(bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonate derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonate derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Sodium 3-(bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a buffer in various chemical reactions to maintain stable pH levels.
Biology: The compound is employed in cell culture media and other biological assays to ensure optimal conditions for cell growth and function.
Medicine: It is used in diagnostic assays and other medical applications where precise pH control is crucial.
Industry: The compound finds use in industrial processes that require stable pH conditions, such as fermentation and enzyme reactions.
Mechanism of Action
The primary mechanism by which Sodium 3-(bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonate exerts its effects is through its buffering capacity. The compound can donate or accept protons, thereby stabilizing the pH of the solution. This buffering action is crucial in maintaining the integrity and functionality of biological and chemical systems.
Comparison with Similar Compounds
Similar Compounds
Tris(hydroxymethyl)aminomethane (Tris): Another widely used buffer in biochemical research.
Bis-Tris Propane: Similar in structure and function but with different buffering ranges.
HEPES: A zwitterionic buffer with a different pH range and buffering capacity.
Uniqueness
Sodium 3-(bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonate is unique due to its specific pH buffering range and its ability to maintain stable pH levels in various conditions. Its zwitterionic nature also makes it less likely to interfere with biological processes compared to other buffers.
Properties
Molecular Formula |
C7H17NNaO6S |
---|---|
Molecular Weight |
266.27 g/mol |
InChI |
InChI=1S/C7H17NO6S.Na/c9-3-1-8(2-4-10)5-7(11)6-15(12,13)14;/h7,9-11H,1-6H2,(H,12,13,14); |
InChI Key |
ABXOJWUOJXOEIC-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)CC(CS(=O)(=O)O)O.[Na] |
Origin of Product |
United States |
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